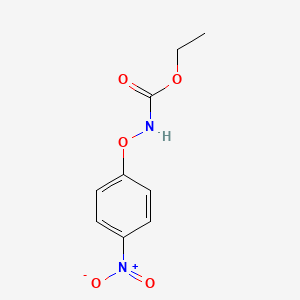
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C13H13NO2. It is a member of the cyclopropane family, characterized by a three-membered ring structure. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired cyclopropane ring .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-cyano-1-cyclopropanecarboxylate
- Ethyl trans-2-phenylcyclopropane-1-carboxylate
- Ethyl 2-cyanopropanoate
Uniqueness
Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate is unique due to the presence of both a cyano group and a phenyl group attached to the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
10432-72-1 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)8-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 |
InChI-Schlüssel |
PZZJUQPBXBMSAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




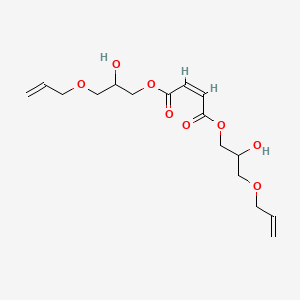
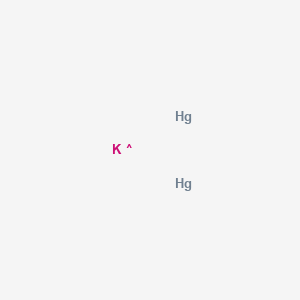
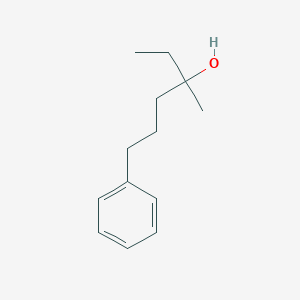
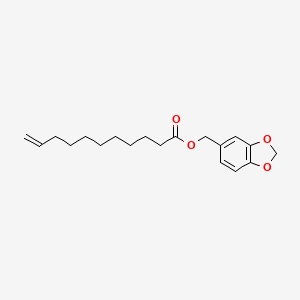
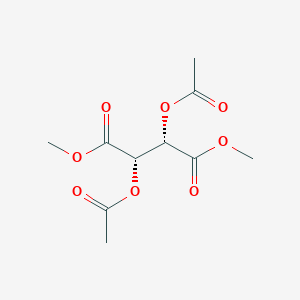
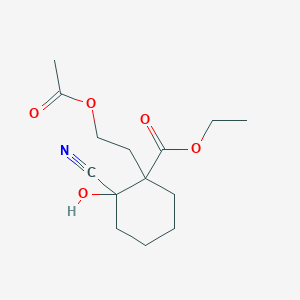
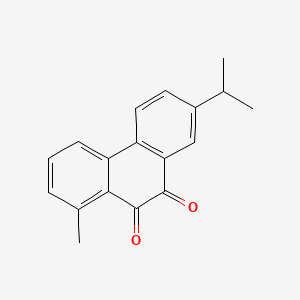
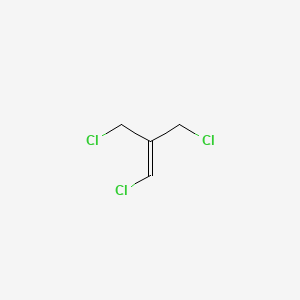
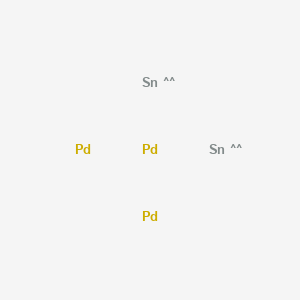
![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
